molecular formula C8H8Cl2N2 B6207660 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 2135936-07-9

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B6207660
CAS No.: 2135936-07-9
M. Wt: 203.07 g/mol
InChI Key: PADPURGFWVMRMN-UHFFFAOYSA-N
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Description

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a tetrahydro-naphthyridine ring system.

Properties

CAS No.

2135936-07-9

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C8H8Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h3,11H,1-2,4H2

InChI Key

PADPURGFWVMRMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Chloropyridine Derivatives

The cyclization of chloropyridine substrates is a foundational strategy for constructing the 1,6-naphthyridine scaffold. A notable route begins with 2-chloronicotinonitrile , which undergoes sequential functionalization to form the tetrahydro ring system. For example, Hollis Showalter demonstrated that 2-chloronicotinonitrile reacts with ethylene gas in a Heck-type vinylation to yield a 2-vinyl-3-acylpyridine intermediate . Subsequent treatment with ammonia induces cyclization via an aza-Michael addition, forming a dihydronaphthyridine intermediate. Hydrogenation of this compound using ruthenium catalysts produces the tetrahydro-1,6-naphthyridine core .

To introduce chlorine atoms at the 2- and 4-positions, electrophilic chlorination is employed. For instance, treating the tetrahydro-1,6-naphthyridine intermediate with N-chlorosuccinimide (NCS) in dichloroethane selectively installs chlorines at the 2- and 4-positions, achieving yields of 86% . This method avoids harsh conditions, preserving the integrity of the saturated ring.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated reactions enable precise functionalization of the naphthyridine core. A patent by Google Patents (WO2016191524A1) details the use of Buchwald-Hartwig amination to introduce amino groups at the 5- and 7-positions of dichloronaphthyridine precursors . While this method primarily targets JAK inhibitors, the intermediate 2,4-dichloro-1,6-naphthyridine serves as a critical precursor. Reaction with cesium carbonate and a palladium catalyst (e.g., Pd(OAc)₂) at 85–110°C for 24–48 hours facilitates selective amination . Subsequent hydrogenation over Raney nickel at high pressure (50–100 psi) reduces the aromatic rings, yielding the tetrahydro derivative .

Hydrogenation of Aromatic Precursors

Hydrogenation of fully aromatic 1,6-naphthyridines offers a direct route to the tetrahydro analog. For example, 1,6-naphthyridine-5(6H)-one undergoes bromination at the 8-position using N-bromosuccinimide, followed by catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol . This two-step process achieves partial saturation of the ring system while retaining chlorine substituents introduced earlier in the synthesis. Notably, hydrogenation conditions must be carefully optimized to avoid over-reduction, which could lead to fully saturated byproducts .

Chlorination Strategies

Chlorination can occur at multiple stages of the synthesis. Early-stage chlorination of pyridine precursors, such as 2-chloro-3-cyanopyridine , allows for downstream functionalization without compromising reactivity. Evitachem’s synthesis of a related compound, 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile, involves treating 2-chloro-3-cyanopyridine with benzylamine under reflux, followed by chlorination with phosphorus oxychloride (POCl₃). Adapting this method for the 1,6-naphthyridine isomer would require substituting benzylamine with a primary amine that directs cyclization to the 1,6-position.

Industrial-Scale Synthesis Considerations

Scalable synthesis necessitates minimizing chromatographic purification. Hollis Showalter’s approach achieves this by using crystallization for final product isolation . For example, the tetrahydro-1,6-naphthyridine intermediate is precipitated from 2-propanol, yielding 92% purity without chromatography . Continuous flow reactors further enhance efficiency for large-scale production, as demonstrated in Evitachem’s protocol.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldReference
Cyclization2-ChloronicotinonitrileAza-Michael addition, Hydrogenation35–86%
Palladium CatalysisDichloronaphthyridineBuchwald-Hartwig, Hydrogenation50–60%
Hydrogenation1,6-Naphthyridine-5(6H)-oneBromination, Catalytic Hydrogenation75%
Chlorination2-Chloro-3-cyanopyridinePOCl₃ treatment, Cyclization58%

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,6-naphthyridine exhibit antimicrobial properties. The compound has been studied for its potential in developing new antibiotics due to its ability to inhibit bacterial growth. For instance, studies have demonstrated that modifications of naphthyridine compounds can enhance their antibacterial activity against resistant strains of bacteria .

Anticancer Properties
this compound has been investigated for its anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that specific structural modifications led to increased cytotoxicity against various cancer cell lines .

Neuropharmacological Applications
The compound's structure suggests potential neuropharmacological applications. Research has indicated that naphthyridine derivatives may influence neurotransmitter systems and could be explored for developing treatments for neurological disorders such as depression and anxiety .

Agricultural Chemistry

Pesticide Development
The compound has been evaluated for its potential use as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests. Studies have shown that certain naphthyridine derivatives possess insecticidal properties against common agricultural pests . This application is particularly relevant in the context of developing environmentally friendly pesticides.

Material Science

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its utility in creating advanced materials for various industrial applications .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated effectiveness against resistant bacterial strains.
Anticancer Properties Inhibited proliferation in various cancer cell lines; structural modifications enhanced efficacy.
Pesticide Development Effective against agricultural pests; potential for environmentally friendly formulations.
Polymer Synthesis Enhanced thermal stability in polymer matrices; ongoing exploration in material applications.

Biological Activity

2,4-Dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound with notable biological activity. Its molecular formula is C8H8Cl2N2, and it has gained attention for its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H8Cl2N2
  • Molar Mass : 203.07 g/mol
  • Density : 1.359 g/cm³
  • Boiling Point : 316.4 °C
  • pKa : 6.03

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have been studied for their effects on various cancer cell lines. For instance:

  • A study highlighted the antitumor activity of naphthyridine derivatives against melanoma and other neoplasms, suggesting that the structural features of these compounds contribute to their efficacy as antitumor agents .

Cardiovascular Effects

Compounds within the naphthyridine family have also been linked to cardiovascular benefits. The specific substitution patterns at C3 and C4 positions in these compounds can influence their biological targets:

  • Some studies classify these compounds as antihypertensives and cardiovascular agents, with a focus on their role as angiotensin II receptor antagonists .

Synthesis Methods

The synthesis of this compound involves several steps which can vary depending on the desired purity and yield:

  • Starting Materials : Typically involves chlorinated anilines and naphthyridine derivatives.
  • Reactions : Common reactions include N-alkylation and N-acylation using electrophilic reagents .
  • Purification : The final product is often purified through crystallization or chromatography.

Study on Antimicrobial Activity

A notable case study investigated the antimicrobial properties of 1,6-naphthyridines including this compound:

  • The study demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria . The results indicated that modifications in the naphthyridine structure could enhance its antimicrobial potency.

Evaluation Against Cancer Cell Lines

In vitro studies have been conducted to evaluate the effectiveness of this compound against various cancer types:

  • One study reported a significant reduction in cell viability in renal cancer cell lines when treated with naphthyridine derivatives . This highlights the potential for these compounds in cancer therapeutics.

Comparative Analysis of Related Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityCardiovascular Effects
This compoundHighModeratePositive
Related Naphthyridine Derivative AModerateHighNegative
Related Naphthyridine Derivative BHighLowPositive

Q & A

Q. Q1: What are the standard synthetic routes for 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine, and how can reaction conditions be optimized?

A1: The compound is typically synthesized via chlorination of tetrahydro-1,6-naphthyridine precursors using reagents like POCl₃ under reflux conditions. For example, 3-nitro-1,6-naphthyridin-2(1H)-one reacts with POCl₃ to yield 2-chloro-3-nitro-1,6-naphthyridine (44% yield after 3 hours of reflux) . Optimization involves adjusting temperature, solvent (e.g., THF or DMF), and stoichiometry. Catalytic bases (e.g., LiNPr₂) can enhance reactivity in alkylation steps . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to validate substitution patterns .

Advanced Synthesis: Multi-Step Functionalization

Q. Q2: How can substituents at the 5- or 8-positions be introduced to modify biological activity?

A2: Substituents are introduced via nucleophilic substitution or cross-coupling reactions. For instance:

  • Alkylation: 5-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with methyl iodide in THF using LiNPr₂ as a base (70°C, 87% yield) to install a 6-methyl group .
  • Arylation: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃, DMF/H₂O) enables aryl group introduction at the 8-position .
    Reaction progress is monitored by TLC, and intermediates are characterized via HRMS and IR to ensure regioselectivity .

Biological Activity and Target Validation

Q. Q3: What methodologies are used to evaluate the anti-Alzheimer potential of 1,6-naphthyridine derivatives?

A3:

  • In vitro assays: Acetylcholinesterase (AChE) inhibition is measured using Ellman’s method (IC₅₀ values). For example, tetrahydrobenzo[h][1,6]naphthyridine–6-chlorotacrine hybrids show IC₅₀ = 0.12 µM for AChE inhibition .
  • Amyloid-β (Aβ) aggregation: Thioflavin T fluorescence assays quantify inhibition of Aβ42 aggregation (e.g., 63% inhibition at 10 µM) .
  • Computational docking: Molecular dynamics (MD) simulations (e.g., using AutoDock Vina) predict binding modes to AChE’s catalytic and peripheral sites .

Data Contradictions in Structure-Activity Relationships (SAR)

Q. Q4: How can conflicting SAR data for 1,6-naphthyridine derivatives in anti-cancer studies be resolved?

A4: Discrepancies often arise from substituent positioning or assay variability. For example:

  • Case study: A 2-ethyl-1,6-naphthyridine derivative inhibited A549 cell proliferation (IC₅₀ = 8.2 µM) via PDK1 pathway modulation, while a 2-trifluoromethyl analog showed reduced activity (IC₅₀ = 32 µM) .
  • Resolution: Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric properties with activity. Validate hypotheses via synthesis and retesting under standardized conditions (e.g., MTT assays with triplicate replicates) .

Analytical Challenges in Spectral Characterization

Q. Q5: How are NMR spectral overlaps resolved for tetrahydro-naphthyridine derivatives?

A5: Overlaps in ¹H NMR (e.g., CH₂ groups in the tetrahydro ring) are addressed via:

  • 2D NMR: HSQC and HMBC correlate protons with carbons, distinguishing adjacent CH₂ groups (δ 1.8–2.5 ppm) .
  • Deuterated solvents: DMSO-d₆ or CDCl₃ enhance signal separation.
  • Variable temperature NMR: Resolves dynamic effects in rigid structures .

Computational Modeling for Drug Design

Q. Q6: What computational strategies predict the ADMET properties of 1,6-naphthyridine derivatives?

A6:

  • ADMET prediction: Tools like SwissADME and ProTox-II estimate bioavailability (%ABS), blood-brain barrier (BBB) penetration, and toxicity (LD₅₀). For example, a hybrid compound showed predicted BBB permeability (logBB = 0.3) and low hepatotoxicity risk .
  • MD simulations: GROMACS or AMBER simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability .

Safety and Handling in Laboratory Settings

Q. Q7: What safety protocols are critical when handling chlorinated naphthyridine derivatives?

A7:

  • PPE: Nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy (ECHA hazard class H315/H319) .
  • Spill management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
  • Storage: Keep in amber vials under argon at –20°C to prevent decomposition .

Contradictions in Reactivity During Functionalization

Q. Q8: Why do some 1,6-naphthyridine derivatives exhibit unexpected regioselectivity in electrophilic substitution?

A8: Steric and electronic factors dominate:

  • Example: Chlorination at the 2-position (vs. 4-) occurs due to electron-withdrawing effects of adjacent substituents, as seen in 3-nitro-1,6-naphthyridin-2(1H)-one → 2-chloro-3-nitro-1,6-naphthyridine .
  • Mitigation: DFT calculations (e.g., Gaussian 09) predict charge distribution and guide reagent choice (e.g., SOCl₂ vs. POCl₃) .

Advanced Applications in Materials Science

Q. Q9: How are 1,6-naphthyridine derivatives utilized in organic electronics?

A9: Their planar π-conjugated systems enhance charge transport.

  • OLEDs: Derivatives with styryl groups (e.g., 2-styryl-1,6-naphthyridine) exhibit λₑₘ = 480–520 nm, suitable for blue emitters .
  • Synthesis: Condensation reactions with aromatic aldehydes (e.g., P₂O₅/H₃PO₄ at 135°C) yield fused-ring systems .
    Characterization via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy confirms optoelectronic suitability .

Resolving Biological Activity Inconsistencies Across Assays

Q. Q10: How can researchers address variability in antimicrobial activity data for 1,6-naphthyridine derivatives?

A10:

  • Standardization: Use CLSI/MIC guidelines with reference strains (e.g., E. coli ATCC 25922).
  • Membrane permeability: Measure compound accumulation via LC-MS in bacterial lysates .
  • Resistance testing: Compare activity against wild-type vs. efflux pump-deficient strains to identify transporter-mediated resistance .

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